molecular formula C12H20ClNS B6319796 (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride CAS No. 1158379-98-6

(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6319796
CAS No.: 1158379-98-6
M. Wt: 245.81 g/mol
InChI Key: RPOPKAFZBCWHLA-UHFFFAOYSA-N
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Description

(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₃H₂₂ClNS₂ (molecular weight: 291.89 g/mol). The compound features two distinct substituents on the amine nitrogen:

  • A 2-methylpropyl (isobutyl) group, contributing steric bulk and lipophilicity.
  • A [4-(methylsulfanyl)phenyl]methyl group, which introduces aromaticity and a sulfur-containing moiety (thioether).

The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical compounds.

Properties

IUPAC Name

2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPKAFZBCWHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Methyl-1-(4-(Methylsulfanyl)phenyl)-2-Butyronitrile

The reaction begins with the nucleophilic substitution of 4-(methylsulfanyl)benzyl chloride with isobutyronitrile in the presence of a strong organic base such as lithium diisopropylamide (LDA) at low temperatures (-78°C to 0°C). This step forms 2-methyl-1-(4-(methylsulfanyl)phenyl)-2-butyronitrile via a tandem alkylation-cyanation mechanism.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : -78°C (gradually warmed to 0°C)

  • Base : LDA (2.2 equiv)

  • Yield : ~65% (estimated from analogous reactions).

Step 2: Hydrolysis to 2-Methyl-1-(4-(Methylsulfanyl)phenyl)-2-Butyric Acid

The nitrile intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide at elevated temperatures (80–220°C). This step converts the nitrile group into a carboxylic acid, yielding 2-methyl-1-(4-(methylsulfanyl)phenyl)-2-butyric acid .

Reaction Conditions :

  • Solvent : Ethylene glycol

  • Temperature : 180°C

  • Base : NaOH (4 equiv)

  • Yield : ~85%.

Step 3: Curtius Rearrangement to Form the Amine

The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) under Schlenk conditions to generate an isocyanate intermediate. Subsequent reaction with benzyl alcohol forms a carbamate, which is hydrolyzed under acidic conditions to yield (2-methylpropyl)(4-(methylsulfanyl)benzyl)amine .

Reaction Conditions :

  • Solvent : Toluene

  • Reagents : DPPA (1.1 equiv), benzyl alcohol (2 equiv)

  • Temperature : 100°C (3 hours)

  • Acid Hydrolysis : 6M HCl, reflux

  • Yield : ~72%.

Reductive Amination Approach

Reaction of 4-(Methylsulfanyl)benzylamine with Isobutyraldehyde

A one-pot reductive amination between 4-(methylsulfanyl)benzylamine and isobutyraldehyde in the presence of sodium cyanoborohydride (NaBH3CN) provides direct access to the tertiary amine.

Reaction Conditions :

  • Solvent : Methanol

  • Reducing Agent : NaBH3CN (1.5 equiv)

  • Temperature : Room temperature (24 hours)

  • Yield : ~58% (extrapolated from similar syntheses).

Limitations

Competitive imine formation and over-alkylation reduce efficiency, necessitating precise stoichiometric control.

Alkylation of 4-(Methylsulfanyl)benzylamine

Direct Alkylation with 2-Methylpropyl Bromide

4-(Methylsulfanyl)benzylamine is treated with 2-methylpropyl bromide in the presence of potassium carbonate as a base. This method suffers from low yields due to steric hindrance and side reactions.

Reaction Conditions :

  • Solvent : Acetonitrile

  • Base : K2CO3 (3 equiv)

  • Temperature : 80°C (12 hours)

  • Yield : ~40%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Time Advantages Disadvantages
Curtius RearrangementNitrile → Acid → Amine72%24 hrsHigh yield, scalableMulti-step, costly reagents
Reductive AminationOne-pot amine-aldehyde condensation58%24 hrsSimplicityModerate yield, side reactions
Direct AlkylationAlkylation of benzylamine40%12 hrsStraightforwardLow yield, steric hindrance

Salt Formation and Purification

The free base (2-methylpropyl)(4-(methylsulfanyl)benzyl)amine is converted to its hydrochloride salt by bubbling HCl gas into an acetone solution. The salt precipitates upon cooling and is recrystallized from ethanol/ether mixtures.

Optimized Conditions :

  • Solvent : Acetone

  • HCl Gas : Saturated solution

  • Recrystallization : Ethanol:diethyl ether (1:3)

  • Purity : >95% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related amine hydrochlorides, based on evidence and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride C₁₃H₂₂ClNS₂ 291.89 Isobutyl, 4-(methylsulfanyl)benzyl High lipophilicity (thioether); potential CNS activity
{[4-(2-Methylpropyl)phenyl]methyl}(allyl)amine hydrochloride C₁₄H₂₂ClN 239.79 Allyl, 4-(2-methylpropyl)benzyl Allyl group may enhance reactivity or binding kinetics
(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride C₄H₁₄ClN₃O₂S 203.69 Branched alkyl, sulfamoyl Sulfonamide moiety for enzyme inhibition
2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride C₁₂H₂₀ClNOSi 281.89 Trimethylsilyl, 4-hydroxyphenyl Hydrogen-bonding network enhances crystal stability
JDTic (kappa-opioid antagonist) C₃₄H₄₄N₄O₃ 580.75 Piperidine, hydroxyphenyl, isoquinoline Long-acting oral kappa-opioid receptor antagonist

Key Comparative Insights

Branched alkyl chains (e.g., isobutyl) confer steric hindrance, which may influence receptor binding specificity compared to linear chains or cyclic amines (e.g., JDTic’s piperidine ring) .

Physicochemical Properties

  • Hydrochloride salts (e.g., target compound, ) generally exhibit improved water solubility compared to free bases. The thioether group in the target compound may reduce oxidative stability relative to ethers or sulfonamides .
  • Crystal packing in similar compounds (e.g., ) highlights hydrogen-bonding networks involving chloride ions, which stabilize the solid state .

Synthetic Considerations

  • Synthesis of the target compound likely involves alkylation of 4-(methylsulfanyl)benzyl chloride with isobutylamine, followed by HCl salt formation—a method analogous to routes described in and .
  • Allyl-substituted analogs () may require protection/deprotection strategies to manage reactivity during synthesis.

Potential Applications While JDTic () demonstrates long-acting opioid receptor antagonism, the target compound’s structural features suggest possible utility in CNS targets (e.g., serotonin or dopamine receptors) or enzyme inhibition (e.g., sulfamoyl analogs in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation or nucleophilic substitution. Key steps include:

  • Alkylation : Reacting 4-(methylsulfanyl)benzyl chloride with 2-methylpropylamine in polar aprotic solvents (e.g., dimethylformamide) under reflux .
  • Catalysis : Use of palladium or copper catalysts to enhance yield and reduce side products like over-alkylated derivatives .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) isolates the hydrochloride salt .
    • Critical Parameters : Temperature control (60–80°C) and inert atmosphere (N₂) prevent oxidation of the methylsulfanyl group .

Q. How can the compound’s solubility and stability be experimentally characterized for biological assays?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 2–8) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λ = 260–280 nm) .
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) for 4 weeks. Monitor via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm the 2-methylpropyl chain (δ 1.0–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Peaks at 2500–2600 cm⁻¹ (N-H stretch of amine hydrochloride) and 700–750 cm⁻¹ (C-S stretch of methylsulfanyl group) .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electron-Donating Effects : The -SCH₃ group activates the aromatic ring for NAS. Design experiments using halide leaving groups (e.g., Cl) at the para position. Monitor reaction kinetics via LC-MS to compare rates with non-sulfanyl analogs .
  • Contradictions : Evidence suggests competing oxidation of -SCH₃ to -SO₂CH₃ under strong acidic conditions. Mitigate by using mild oxidants (e.g., H₂O₂ in acetic acid) .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., enzyme activation vs. inhibition)?

  • Methodological Answer :

  • Dose-Response Profiling : Test across a wide concentration range (nM–mM) in enzymatic assays (e.g., cytochrome P450 isoforms) to identify biphasic effects .
  • Structural Analog Comparison : Synthesize derivatives lacking the 2-methylpropyl or methylsulfanyl group. Compare IC₅₀/EC₅₀ values to pinpoint functional group contributions .

Q. How can in silico modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₂A, PDB ID: 6WGT). Focus on hydrogen bonding with Asp155 and hydrophobic interactions with the methylsulfanyl group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Key Considerations

  • Contradictions : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or ligand choice. Systematic solvent screening (DMF, DMSO, THF) is advised .
  • Advanced Tools : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural validation, especially for polymorphic forms .

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